8-((2-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((2-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups such as a 2-chlorobenzylthio group, an ethoxyethyl group, and a methyl group. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The 2-chlorobenzylthio group is introduced via a nucleophilic substitution reaction. This involves reacting a purine derivative with 2-chlorobenzylthiol under basic conditions.
Alkylation: The ethoxyethyl group is introduced through an alkylation reaction, where the purine derivative is treated with 2-ethoxyethyl bromide in the presence of a base.
Methylation: The final step involves the methylation of the purine core, typically using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thioether group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used to study enzyme interactions, particularly those involving purine metabolism. It may serve as a probe to investigate the activity of purine-related enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antiviral, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-((2-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the ethoxyethyl group.
7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the chlorobenzylthio group.
8-((2-chlorobenzyl)thio)-7-(2-ethoxyethyl)-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group.
Uniqueness
The presence of both the 2-chlorobenzylthio and 2-ethoxyethyl groups in 8-((2-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione makes it unique. These groups confer distinct chemical reactivity and biological activity, differentiating it from other purine derivatives. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-3-25-9-8-22-13-14(21(2)16(24)20-15(13)23)19-17(22)26-10-11-6-4-5-7-12(11)18/h4-7H,3,8-10H2,1-2H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELSPFGDMJMUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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